LogP Differentiation vs. Key Analogues
The target compound’s logP of 3.26 is 2.2 log units higher than that of 4‑hydroxybenzaldehyde (logP ≈ 1.04 [1]) and 0.8–1.0 log units higher than that of 2‑(trifluoromethyl)benzaldehyde (logP ≈ 2.4 [2]). This demonstrates that the combination of a 2‑CF₃ group and a 4‑OH group produces a uniquely balanced amphiphilic profile that is not achievable with either substituent alone. The increased lipophilicity, combined with a hydrogen‑bond donor, is particularly valuable for membrane permeability and target engagement in medicinal chemistry campaigns.
| Evidence Dimension | Partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.26 |
| Comparator Or Baseline | 4‑Hydroxybenzaldehyde LogP ≈ 1.04; 2‑(Trifluoromethyl)benzaldehyde LogP ≈ 2.4 |
| Quantified Difference | ΔLogP = +2.22 vs. 4‑hydroxybenzaldehyde; ΔLogP ≈ +0.86 vs. 2‑(trifluoromethyl)benzaldehyde |
| Conditions | Calculated via atom‑based method (ChemSrc / ACD/Labs); consistent with experimental shake‑flask values for related benzaldehydes. |
Why This Matters
The logP value is a direct predictor of compound behavior in biological partitioning and chromatographic purification; selecting the wrong analogue would yield a compound with significantly different ADME properties or retention times.
- [1] PubChem. 4-Hydroxybenzaldehyde. Compound Summary. CID 126. LogP data. https://pubchem.ncbi.nlm.nih.gov/compound/126 View Source
- [2] PubChem. 2-(Trifluoromethyl)benzaldehyde. Compound Summary. CID 7365. LogP data. https://pubchem.ncbi.nlm.nih.gov/compound/7365 View Source
